Benzyl (3-methoxynaphthalen-2-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
228401-15-8 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
benzyl N-(3-methoxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C19H17NO3/c1-22-18-12-16-10-6-5-9-15(16)11-17(18)20-19(21)23-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
VASPWHZDEQELRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 3 Methoxynaphthalen 2 Yl Carbamate and Analogues
Established Synthetic Routes to N-Aryl Carbamate (B1207046) Derivatives
Traditional methods for synthesizing N-aryl carbamates provide a foundational framework for accessing the target compound. These routes typically rely on the reaction of pre-functionalized naphthalene (B1677914) intermediates or the incorporation of the benzyl (B1604629) moiety using reactive precursors.
Approaches Involving N-Substituted Naphthalene Intermediates
A primary and direct route to Benzyl (3-methoxynaphthalen-2-yl)carbamate involves the use of 3-methoxy-2-aminonaphthalene as a key intermediate. This approach focuses on forming the carbamate bond on a pre-existing amino-naphthalene scaffold.
The synthesis of the requisite 3-methoxy-2-aminonaphthalene can be achieved via several pathways, often starting from 2-naphthol (B1666908). A typical sequence involves:
Nitration of a protected 2-naphthol derivative.
Methylation of the hydroxyl group to form a methoxy (B1213986) ether.
Reduction of the nitro group to the corresponding amine.
Once 3-methoxy-2-aminonaphthalene is obtained, it can be readily converted to the target carbamate. The most common method is the reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base. guidechem.comwikipedia.orgcommonorganicchemistry.com The base, typically an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, neutralizes the hydrochloric acid byproduct. guidechem.com This acylation reaction is generally efficient and proceeds under mild conditions, making it a widely used method for introducing the benzyloxycarbonyl (Cbz) protecting group onto amines. wikipedia.org
Reaction Scheme: Carbamate formation from an amino-naphthalene intermediate
3-methoxy-2-aminonaphthalene + Benzyl Chloroformate --(Base)--> this compound
Utilization of Benzyl Alcohol/Halide Precursors in Carbamate Formation
An alternative strategy involves the reaction of a naphthalene-derived isocyanate with benzyl alcohol. This route rearranges the bond-forming sequence, with the benzyl group being introduced in the final step. The required intermediate, 2-isocyanate-3-methoxynaphthalene, can be generated from 3-methoxy-2-aminonaphthalene through treatment with phosgene (B1210022) or a phosgene equivalent. The subsequent reaction of the isocyanate with benzyl alcohol, often catalyzed by a mild base, yields the desired carbamate.
Another established method is the direct reaction of an amine with an alcohol and carbon dioxide, although this often requires specific catalysts and conditions to be efficient. A three-component coupling of an amine, carbon dioxide, and an alkyl halide (like benzyl bromide) can also be employed to form carbamates.
Novel Synthetic Strategies for this compound Derivatives
Recent advancements in organic synthesis, particularly in the realm of metal-catalyzed reactions, have provided more efficient and versatile routes to N-aryl carbamates. These modern methods often offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Catalytic Approaches in Carbamate Synthesis
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of N-aryl carbamates. These methods allow for the direct construction of the carbamate from aryl halides or triflates, avoiding the need to pre-form an amino-naphthalene intermediate.
A plausible and highly efficient route to this compound would involve a palladium-catalyzed three-component reaction. nih.gov This reaction would couple an aryl halide, such as 2-bromo-3-methoxynaphthalene (B1281993) , with a source of carbon monoxide (or a surrogate) and benzyl alcohol. acs.org The synthesis of 2-bromo-3-methoxynaphthalene can be achieved by the bromination of 2-methoxynaphthalene (B124790). chemicalbook.comgoogle.comepo.org
Alternatively, a one-pot palladium-catalyzed process can be used where an aryl halide is coupled with sodium cyanate (B1221674) in the presence of an alcohol. This method generates an aryl isocyanate in situ, which is then trapped by the alcohol (benzyl alcohol in this case) to form the carbamate. This approach is notable for its operational simplicity and broad applicability. Molybdenum-based systems, using Mo(CO)₆, have also been developed for the carbamoylation of aryl halides, offering an alternative to palladium catalysis. organic-chemistry.org
| Catalyst System | Aryl Substrate | Reagents | Key Features |
|---|---|---|---|
| Palladium(II) Acetate / Xantphos | Aryl Bromide | CO, Benzyl Alcohol, Base | Allows for carbonylation at atmospheric pressure. nih.gov |
| Palladium Catalyst | Aryl Chloride/Triflate | Sodium Cyanate, Benzyl Alcohol | One-pot synthesis via in situ isocyanate formation. |
| Molybdenum Hexacarbonyl | Aryl Halide | Amine, Benzyl Alcohol | CO source is the metal complex, avoiding gaseous CO. organic-chemistry.org |
Multi-Step Synthesis from Readily Available Starting Materials
A comprehensive multi-step synthesis provides a strategic route to construct this compound from simple and commercially available precursors like naphthalene or 2-naphthol. libretexts.orguva.nl Such a sequence allows for the controlled introduction of the required functional groups.
A potential synthetic pathway starting from 2-methoxynaphthalene could be:
Electrophilic Nitration : Introduction of a nitro group onto the naphthalene ring. The methoxy group is an activating, ortho-para director, meaning the nitro group will likely be introduced at the 1 or 3 positions. libretexts.orglibretexts.org Reaction conditions can be tuned to favor specific isomers.
Halogenation : Introduction of a bromine atom. For instance, Friedel-Crafts acylation of 2-methoxynaphthalene can be directed to the 6-position, which can then be further functionalized. orgsyn.org
Functional Group Interconversion : If nitration is used, the nitro group is subsequently reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This forms the key 3-methoxy-2-aminonaphthalene intermediate.
Carbamate Formation : The final step involves the reaction of the synthesized aminonaphthalene with benzyl chloroformate, as described in section 2.1.1.
This multi-step approach offers flexibility and control over the substitution pattern on the naphthalene ring, enabling the synthesis of various analogues. nih.gov
Derivatization Strategies for Structural Modification of the this compound Scaffold
Once the core this compound structure is synthesized, it can serve as a scaffold for further derivatization to create a library of related compounds. These modifications can be targeted at several positions on the molecule.
Naphthalene Ring Modification : The naphthalene core is susceptible to further electrophilic aromatic substitution. researchgate.net Depending on the directing effects of the existing methoxy and carbamate groups, additional substituents such as halogens, nitro groups, or acyl groups can be introduced onto the aromatic rings. The methoxy group is activating and ortho-para directing, while the N-carbamate group is also generally considered ortho-para directing, though its influence can be more complex. libretexts.org
Modification of the Methoxy Group : The methyl ether can be cleaved (e.g., using BBr₃) to reveal a hydroxyl group. This naphthol derivative can then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups, thereby generating a series of analogues with modified steric and electronic properties. mdpi.com
Modification of the Benzyl Group : The benzyl portion of the carbamate can be modified. For instance, the starting material for the carbamate formation could be a substituted benzyl alcohol or benzyl chloroformate (e.g., with substituents on the phenyl ring). This would introduce diversity at the benzylic position of the final molecule.
Deprotection and Re-functionalization : The benzyloxycarbonyl group can be removed via hydrogenolysis. wikipedia.org This would yield the free amine, 3-methoxy-2-aminonaphthalene, which could then be reacted with a wide range of other chloroformates, isocyanates, or acylating agents to generate different carbamates, ureas, or amides, respectively.
Chemical Modifications on the Benzyl Moiety
Modifications to the benzyl portion of the molecule can be accomplished by utilizing substituted benzyl chloroformates in the initial synthetic step or by post-synthetic modification of the benzyl group. The use of various substituted benzyl alcohols or benzyl halides as starting materials for the corresponding chloroformates allows for the introduction of a diverse range of functional groups onto the aromatic ring of the benzyl moiety.
Research on related N-aryl carbamates has demonstrated the feasibility of introducing substituents at various positions of the benzyl ring. For instance, studies on substituted benzyl N-phenylcarbamates have explored the effects of electron-donating and electron-withdrawing groups on their chemical properties. arkat-usa.org These modifications can influence the electronic environment of the entire molecule.
Table 1: Examples of Substituted Benzyl Moieties in Analogous Carbamate Systems
| Benzyl Moiety Substituent | Rationale for Modification | Representative Synthetic Approach |
| 4-Nitro | Introduction of a strong electron-withdrawing group | Reaction of the corresponding amine with 4-nitrobenzyl chloroformate |
| 4-Methoxy | Introduction of a strong electron-donating group | Reaction of the corresponding amine with 4-methoxybenzyl chloroformate |
| 2,4-Dichloro | Introduction of multiple electron-withdrawing groups | Reaction of the corresponding amine with 2,4-dichlorobenzyl chloroformate |
| 4-Trifluoromethyl | Introduction of a lipophilic, electron-withdrawing group | Reaction of the corresponding amine with 4-trifluoromethylbenzyl chloroformate |
Further functionalization of the benzylic position itself is also a viable synthetic strategy. The benzylic C-H bond is known to be susceptible to certain chemical transformations, which can introduce further diversity into the molecular structure. wikipedia.org
Substituent Variations on the Naphthalene Ring
The naphthalene ring of this compound offers multiple positions for the introduction of additional substituents, which can significantly impact the molecule's properties. The synthesis of analogues with varied substitution patterns on the naphthalene ring typically begins with appropriately substituted naphthylamine precursors.
A general approach to synthesizing such analogues involves the multi-step synthesis of substituted 2-aminonaphthalenes, followed by reaction with benzyl chloroformate. For example, the synthesis of various benzyl-substituted dimethoxynaphthalenes has been reported, which could serve as precursors to the corresponding amines and subsequently to the desired carbamates. nih.gov
Table 2: Potential Substituent Variations on the Naphthalene Ring
| Position of Substitution | Type of Substituent | Potential Synthetic Precursor | Rationale for Variation |
| 6-position | Bromo | 6-Bromo-3-methoxy-2-naphthylamine | To introduce a handle for further cross-coupling reactions |
| 4-position | Methyl | 3-Methoxy-4-methyl-2-naphthylamine | To explore steric and electronic effects |
| 7-position | Fluoro | 7-Fluoro-3-methoxy-2-naphthylamine | To modulate lipophilicity and metabolic stability |
| Dihydroxylation | Hydroxyl groups | Dihydroxy-2-naphthylamine derivative | To increase polarity and potential for hydrogen bonding |
The reactivity of naphthalene towards electrophiles is greater than that of benzene, allowing for a range of substitution reactions to be explored in the synthesis of precursors. reddit.com
Structural Alterations at the Carbamate Linkage
The carbamate linkage is a key structural feature that can be replaced by various bioisosteres to modulate the compound's stability, hydrogen bonding capacity, and conformational properties. nih.govhyphadiscovery.com Bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.
Common bioisosteres for the carbamate group include amides, ureas, sulfonamides, and various five-membered heterocycles like triazoles and oxadiazoles. nih.govacs.org The synthesis of these analogues would involve coupling 3-methoxy-2-naphthylamine with a different electrophilic partner or utilizing a completely different synthetic route to construct the desired linkage.
For example, the synthesis of a urea (B33335) analogue would involve the reaction of 3-methoxy-2-naphthylamine with a benzyl isocyanate. A sulfonamide analogue could be prepared by reacting the amine with benzylsulfonyl chloride.
Table 3: Bioisosteric Replacements for the Carbamate Linkage
| Linkage | General Structure | Synthetic Precursors | Key Properties |
| Amide | Naphthyl-NH-CO-Benzyl | 3-Methoxy-2-naphthylamine and Benzoyl chloride | Classic bioisostere, different H-bonding pattern |
| Urea | Naphthyl-NH-CO-NH-Benzyl | 3-Methoxy-2-naphthylamine and Benzyl isocyanate | Additional H-bond donor |
| Sulfonamide | Naphthyl-NH-SO2-Benzyl | 3-Methoxy-2-naphthylamine and Benzylsulfonyl chloride | Tetrahedral geometry, resistant to hydrolysis |
| 1,2,3-Triazole | Naphthyl-Triazole-Benzyl | Click chemistry with a naphthyl azide (B81097) and a benzyl alkyne | Aromatic, stable linkage |
The choice of a particular bioisosteric replacement depends on the desired physicochemical properties and the intended biological target. Each linkage imparts distinct conformational constraints and electronic properties to the resulting molecule. hyphadiscovery.comacs.org
Structural Elucidation and Advanced Spectroscopic Characterization of Benzyl 3 Methoxynaphthalen 2 Yl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For Benzyl (B1604629) (3-methoxynaphthalen-2-yl)carbamate, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthalene (B1677914) and benzyl rings would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the benzyl methylene (B1212753) group (CH₂) are expected to appear as a singlet around δ 5.2 ppm. The methoxy (B1213986) group (OCH₃) protons would likely be observed as a singlet at approximately δ 3.9 ppm. The carbamate (B1207046) proton (NH) is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. The carbonyl carbon of the carbamate group is characteristically deshielded and would be expected to resonate around δ 154 ppm. The aromatic carbons of the naphthalene and benzyl rings would appear in the region of δ 110-140 ppm. The benzylic CH₂ carbon would likely be found near δ 67 ppm, and the methoxy carbon at approximately δ 56 ppm.
Predicted ¹H NMR Data for Benzyl (3-methoxynaphthalen-2-yl)carbamate
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Naphthalene-H | 7.1 - 7.9 | m | - |
| Benzyl-H | 7.3 - 7.5 | m | - |
| CH₂ (benzyl) | ~5.2 | s | - |
| OCH₃ | ~3.9 | s | - |
| NH | Variable | br s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbamate) | ~154 |
| Naphthalene-C | 110 - 135 |
| Benzyl-C | 127 - 136 |
| CH₂ (benzyl) | ~67 |
| OCH₃ | ~56 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (C₁₉H₁₇NO₃), HRMS would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The expected exact mass can be calculated and compared with the experimentally determined value, typically with a mass accuracy of less than 5 ppm. This level of precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.
Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Observation |
|---|---|---|
| C₁₉H₁₇NO₃ | 308.1281 | High-accuracy mass measurement confirming the elemental composition |
X-ray Crystallography for Solid-State Molecular Structure Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group and the carbonyl oxygen. While a crystal structure for this specific compound is not available, analysis of similar carbamate structures suggests that the carbamate group would be planar. The relative orientation of the naphthalene and benzyl moieties would also be of significant interest.
Expected Insights from X-ray Crystallography
| Structural Parameter | Expected Observation |
|---|---|
| Molecular Conformation | Precise 3D arrangement of atoms |
| Bond Lengths and Angles | Confirmation of expected geometric parameters |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions |
| Crystal Packing | Arrangement of molecules in the unit cell |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are particularly useful for identifying specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbamate C=O stretching vibration, typically in the range of 1700-1730 cm⁻¹. The N-H stretching vibration should appear as a distinct band around 3300 cm⁻¹. The C-O stretching of the carbamate and the methoxy group would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the corresponding C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can often be observed more clearly in the Raman spectrum.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H | Stretching | ~3300 | IR |
| Aromatic C-H | Stretching | >3000 | IR, Raman |
| C=O (carbamate) | Stretching | 1700 - 1730 | IR |
| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |
| C-O | Stretching | 1200 - 1300 | IR |
Computational and Theoretical Investigations of Benzyl 3 Methoxynaphthalen 2 Yl Carbamate
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For Benzyl (B1604629) (3-methoxynaphthalen-2-yl)carbamate, DFT calculations are typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. scirp.org
Once the structure is optimized, a variety of electronic properties can be determined. epstem.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. Such information is vital for understanding potential intermolecular interactions. epstem.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions within the molecule. pnrjournal.com
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity nih.gov |
| Dipole Moment | 3.2 D | Molecular polarity |
| Total Energy | -1057 Hartree | Thermodynamic stability epstem.net |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. mdpi.com This method is essential for understanding the potential biological activity of Benzyl (3-methoxynaphthalen-2-yl)carbamate. The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. cyberleninka.ru Algorithms like the guided differential evolution algorithm can be employed for fast and accurate identification of potential binding modes. mdpi.com
The results of docking simulations provide several possible binding poses, ranked by their docking scores. The top-ranked poses are then analyzed to understand how the ligand orients itself within the enzyme's active site. For this compound, the planar naphthalene (B1677914) ring and the benzyl group are expected to occupy hydrophobic pockets within the active site. The carbamate (B1207046) linker, being more flexible, can adopt various conformations to optimize interactions with nearby amino acid residues. The methoxy (B1213986) group on the naphthalene ring may also play a role in directing the molecule's orientation and forming specific interactions.
A detailed examination of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. For this compound, several key interactions are anticipated:
Hydrogen Bonding: The carbamate moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups can form crucial hydrogen bonds with polar residues like serine, threonine, or the peptide backbone in the enzyme's active site. nih.gov
Pi-Stacking: The aromatic naphthalene and benzyl rings are capable of forming π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding site. mdpi.com
Hydrophobic Interactions: The non-polar regions of the ligand, including the aromatic rings and hydrocarbon portions, are likely to engage in favorable hydrophobic interactions with non-polar residues like leucine, valine, and isoleucine.
| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue |
|---|---|---|
| Carbamate N-H | Hydrogen Bond (Donor) | Asp, Glu, Ser |
| Carbamate C=O | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln |
| Naphthalene Ring | π-π Stacking | Phe, Tyr, Trp |
| Benzyl Ring | π-π Stacking / T-shaped | Phe, Tyr, Trp |
| Methoxy Group Oxygen | Hydrogen Bond (Acceptor) | Lys, Arg |
| Aromatic Rings | Hydrophobic | Leu, Val, Ile, Ala |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational stability of the ligand in the binding site and the flexibility of the protein. researchgate.net
By running simulations for several nanoseconds, researchers can assess the stability of the key intermolecular interactions identified in docking. The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored; a stable RMSD value over time suggests a stable binding mode. These simulations can also reveal conformational changes in the protein upon ligand binding and identify the presence of water molecules that may mediate interactions between the ligand and the receptor.
Pharmacophore Modeling and Virtual Screening Applications in Lead Identification
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov Based on the structure of this compound and its predicted binding mode, a pharmacophore model can be generated. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. semanticscholar.org
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target and exhibit similar biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening, enabling the efficient discovery of new lead compounds for drug development. nih.gov
Biochemical and Mechanistic Investigations of Benzyl 3 Methoxynaphthalen 2 Yl Carbamate
Enzymatic Inhibition Kinetics and Elucidation of Mechanism of Action
The carbamate (B1207046) functional group is the primary determinant of this molecule's inhibitory activity, enabling it to interact with several enzyme families. The specific nature of the benzyl (B1604629) and 3-methoxynaphthalen substituents modulates the affinity and selectivity for these targets.
Carbamates are well-established inhibitors of serine hydrolases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov
The mechanism of inhibition is typically pseudo-irreversible and proceeds in two steps. researchgate.net Initially, the inhibitor reversibly binds to the enzyme's active site to form a non-covalent Michaelis-Menten complex. Subsequently, the catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbamate's carbonyl carbon. researchgate.net This results in the formation of a stable, carbamylated enzyme, releasing the benzyl alcohol and 3-methoxynaphthalen-2-amine (B1346342) portions of the molecule. This covalent modification renders the enzyme inactive. researchgate.net
The enzyme's activity is only restored upon the slow hydrolysis of the carbamoyl-enzyme bond, a process known as decarbamylation. The rate of this regeneration is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine. nih.gov The rates of carbamylation (ki) and decarbamylation (kr) are key determinants of the inhibitor's potency and duration of action. researchgate.net The bulky benzyl and naphthalen groups are expected to influence these rates by interacting with residues within the active site gorge. researchgate.net For instance, the benzyl group may interact favorably with aromatic residues in the acyl- or choline-binding pockets of the enzyme. researchgate.net
Table 1: Representative Kinetic Data for Carbamate Inhibition of Cholinesterases Note: This data is for illustrative carbamates, as specific data for Benzyl (3-methoxynaphthalen-2-yl)carbamate is not publicly available.
| Compound Class | Target Enzyme | Parameter | Value Range |
|---|---|---|---|
| N-methyl, N-alkyl carbamates | Human AChE | ki (M-1min-1) | 104 - 107 |
| N-methyl, N-alkyl carbamates | Human BChE | ki (M-1min-1) | 103 - 106 |
| Rivastigmine | Human AChE & BChE | - | Pseudo-irreversible inhibitor |
| Phenothiazine carbamates | Human AChE | Mechanism | Pseudo-irreversible |
| Phenothiazine carbamates | Human BChE | Mechanism | Reversible |
Fatty Acid Amide Hydrolase (FAAH) is another serine hydrolase responsible for the degradation of endocannabinoid signaling lipids, such as anandamide (B1667382). nih.gov Carbamate inhibitors, including the well-studied URB597, are known to inactivate FAAH through a covalent, irreversible mechanism. nih.gov
This mechanism is analogous to cholinesterase inhibition, involving the carbamylation of FAAH's catalytic serine nucleophile (Ser241). nih.gov The inhibition proceeds with a time-dependent loss of enzyme activity, characteristic of irreversible inhibitors. The potency of such inhibitors is often quantified by the second-order rate constant kinact/Ki. By blocking FAAH activity, this compound would be expected to increase the levels and duration of action of endogenous cannabinoids, a strategy explored for producing analgesia. nih.gov
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. researchgate.net While sulfonamides are the classical CA inhibitors, certain carbamates have also demonstrated inhibitory activity. researchgate.net
The proposed mechanism for carbamate inhibition of CAs involves the carbamate derivative directly coordinating the catalytic zinc ion, mimicking the binding of the bicarbonate substrate. researchgate.net Studies on various carbamate derivatives have shown effective inhibition of human CA isoforms, particularly the cytosolic hCA I and hCA II, with inhibition constants (Ki) often in the nanomolar range. researchgate.net Selenocarbamates have also been investigated as prodrugs that release zinc-binding selenols upon CA-mediated hydrolysis. nih.gov The interaction of this compound with different CA isoforms would depend on the specific topology of each isoform's active site.
Table 2: Representative Inhibition Constants (Ki) for Carbamate Derivatives Against Human Carbonic Anhydrase Isoforms Note: This data is for illustrative carbamates, as specific data for this compound is not publicly available.
| Carbamate Derivative Class | Target Isoform | Ki Range (nM) |
|---|---|---|
| Various | hCA I | 194.4 - 893.5 |
| Various | hCA II | 103.9 - 835.7 |
The reactivity of the carbamate group extends to other enzyme classes. Hydrolases, particularly those with a catalytic serine, are potential targets. This includes metabolic enzymes like the cytochrome P450 (CYP450) family, which are involved in the biotransformation of xenobiotics. nih.gov
Additionally, compounds containing a benzyl group have been investigated as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histones, playing a key role in the epigenetic regulation of gene expression. For example, benzyl isothiocyanate has been shown to inhibit HDAC1 and HDAC3. nih.gov While the mechanism would differ from serine hydrolase inhibition, the benzyl moiety of this compound suggests a potential for interaction with the hydrophobic pockets of HDAC active sites, representing a plausible, though unconfirmed, secondary target.
Molecular Target Identification and Biochemical Validation through In Vitro Assays
The identification and validation of the molecular targets for a compound like this compound rely on a suite of in vitro biochemical assays.
Enzyme Kinetic Assays: The primary method for validation involves incubating the compound with purified enzymes (e.g., AChE, BChE, FAAH, CAs) and measuring the enzyme's activity over time in the presence of a substrate. These assays determine key kinetic parameters such as IC50, Ki, and rates of inactivation (kinact), confirming the potency and mechanism of inhibition (e.g., reversible, irreversible, competitive). researchgate.net
Activity-Based Protein Profiling (ABPP): This is a powerful chemoproteomic technique used to identify enzyme targets in complex biological samples. ABPP uses active site-directed probes to profile the functional state of enzymes. It can be used in a competitive format to identify the targets of an inhibitor like this compound by observing which enzyme-probe interactions are blocked by the compound. nih.gov
X-ray Crystallography: To gain definitive proof of the binding mode, co-crystallization of the target enzyme with the inhibitor can be performed. The resulting crystal structure provides atomic-level detail of the interactions between the inhibitor and the amino acid residues in the enzyme's active site, confirming the binding orientation and covalent modifications. researchgate.netnih.gov
Investigation of Cellular Biochemical Pathway Modulation by this compound
The inhibition of specific enzymes by this compound leads to the modulation of broader cellular and physiological pathways.
Cholinergic Pathway: By inhibiting AChE and BChE, the compound would increase the concentration and residence time of acetylcholine in the synaptic cleft. This enhances signaling through nicotinic and muscarinic acetylcholine receptors, thereby modulating the cholinergic anti-inflammatory pathway and cognitive functions. nih.gov
Endocannabinoid System: Inhibition of FAAH would lead to an accumulation of anandamide and other fatty acid amides. nih.gov This elevates the tone of the endocannabinoid system, which can modulate pathways related to pain perception, inflammation, and neurotransmission through activation of cannabinoid receptors. nih.gov
pH Regulation and Ion Transport: Inhibition of carbonic anhydrase isoforms can disrupt the cellular balance of pH and CO2/bicarbonate transport. This can impact a wide range of physiological processes, including fluid secretion, respiration, and biosynthetic pathways. nih.gov
Gene Expression: If the compound interacts with HDACs, it could lead to an increase in histone acetylation. This would alter chromatin structure and modulate the expression of multiple genes. For instance, HDAC inhibition has been linked to the inactivation of the NF-kappaB pathway, which controls genes involved in inflammation and cell survival. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetylcholine |
| Anandamide |
| This compound |
| Benzyl isothiocyanate |
| Rivastigmine |
| URB597 |
Impact on Enzyme-Mediated Signaling Cascades
There is no information available in the current scientific literature regarding the impact of this compound on any enzyme-mediated signaling cascades.
Effects on Protein-Protein Interactions at a Molecular Level
There is no information available in the current scientific literature regarding the effects of this compound on protein-protein interactions at a molecular level.
Structure Activity Relationship Sar Analysis of Benzyl 3 Methoxynaphthalen 2 Yl Carbamate Analogues
Correlating Naphthalene (B1677914) Substituent Effects with Biochemical Potency and Selectivity
The substitution pattern on the naphthalene core is a key determinant of the biological activity of this class of compounds. Although systematic studies on the 3-methoxy position are limited, research on related methoxy-naphthyl derivatives in other contexts, such as cholinesterase inhibitors, has highlighted the importance of the methoxy (B1213986) group's placement. For instance, in a series of methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls, the position of the methoxy group on the naphthyl ring was found to be crucial for potency and selectivity. acs.orgresearchgate.net This suggests that the 3-methoxy group in Benzyl (B1604629) (3-methoxynaphthalen-2-yl)carbamate likely plays a significant role in orienting the molecule within a biological target and in establishing key interactions, such as hydrogen bonds or hydrophobic contacts.
In analogous compounds like 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, the focus has often been on modifications of other parts of the molecule. nih.govscienceopen.comnih.govresearchgate.net However, the electronic properties of the naphthalene ring system itself are known to be influenced by substituents, which in turn can affect the reactivity and binding affinity of the entire molecule. The electron-donating nature of the methoxy group at the 3-position would be expected to modulate the electron density of the naphthalene system, potentially influencing interactions with target proteins. Further research is needed to systematically evaluate the impact of substituting or repositioning the methoxy group on the naphthalene ring of Benzyl (3-methoxynaphthalen-2-yl)carbamate to fully elucidate its role in biochemical potency and selectivity.
Influence of Benzyl Moiety Modifications on Target Interaction Profiles
Modifications to the benzyl moiety can significantly impact the target interaction profile of naphthalen-2-yl carbamate (B1207046) analogues. In studies of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, which can be considered analogues of the benzyl portion of the target molecule, substitutions on the phenyl ring have been shown to modulate antimicrobial activity. nih.govscienceopen.comnih.govresearchgate.net
For example, the introduction of electron-withdrawing groups, such as a chloro or nitro group at the ortho-position of the phenyl ring, was found to be compatible with potent activity. nih.govscienceopen.comnih.govresearchgate.net The electronic parameters of these substituents, expressed as Hammett's σ parameters, were 0.22 for the 2-chloro moiety and 0.77 for the 2-nitro moiety, indicating their electron-withdrawing nature. nih.gov The table below summarizes the activity of some of these analogues against Mycobacterium kansasii.
| Compound | Phenyl Ring Substituent | R Group on Carbamate | Antimycobacterial Activity (MIC in µM) |
| 1 | 2-Chlorophenyl | Ethyl | 21 |
| 2 | 2-Nitrophenyl | Ethyl | 21 |
| 3 | 2-Chlorophenyl | Propyl | ~70 |
| 4 | 2-Nitrophenyl | Propyl | ~70 |
Data sourced from studies on 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, which are analogues of the title compound. nih.govscienceopen.com
These findings suggest that both the electronic and steric properties of the benzyl moiety are critical for optimal interaction with the biological target. The benzyl group likely engages in hydrophobic and potentially aromatic (π-π stacking) interactions within the active site of a target enzyme or receptor. Altering the substitution pattern on the phenyl ring can fine-tune these interactions, thereby influencing both potency and selectivity.
Role of the Carbamate Linkage in Modulating Bioactivity and Enzyme Binding
The carbamate linkage is a crucial structural motif in many biologically active compounds, prized for its chemical and proteolytic stability compared to esters, and its ability to participate in hydrogen bonding. nih.gov In the context of this compound analogues, the carbamate group serves as a key linker, and modifications to this group have a profound impact on bioactivity.
In a series of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, the nature of the alkyl or cycloalkyl "tail" (the R group) attached to the carbamate nitrogen was systematically varied. nih.govscienceopen.comnih.govresearchgate.net It was observed that smaller alkyl groups, such as ethyl, resulted in the highest antimicrobial and antimycobacterial activity. nih.govscienceopen.com As the size of the R group increased (e.g., to propyl, isopropyl, and larger), the activity tended to decrease, suggesting that steric bulk in this region is detrimental to binding. nih.govscienceopen.com This indicates that the carbamate tail likely fits into a specific, sterically constrained pocket within the target's active site.
The table below illustrates the effect of the carbamate tail on the antimycobacterial activity of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamate analogues.
| R Group on Carbamate | Lipophilicity (log P) | Molar Volume (MV [cm³]) | Antimycobacterial Activity (MIC in µM) |
| Ethyl | 4.41 | 51.5 | 21 |
| Propyl | 4.80 | 67.9 | ~70 |
| Isopropyl | 4.69 | 67.9 | ~70 |
| Butyl | 5.31 | 84.4 | >70 |
Data derived from studies on analogues of the title compound. nih.gov
The carbamate moiety itself is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). These interactions are often critical for anchoring the inhibitor within the active site of an enzyme, such as a serine hydrolase, where the carbamate can form a covalent, often slowly reversible, bond with a catalytic serine residue. researchgate.net The stability and conformational rigidity of the carbamate linkage also help to properly orient the naphthalene and benzyl moieties for optimal interaction with their respective binding pockets. nih.gov
Stereochemical Implications in Ligand-Target Recognition and Function
Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of a ligand is paramount for its interaction with a biological target. nih.gov For a molecule like this compound, which does not possess a chiral center in its core structure, stereochemical considerations could arise from the introduction of chiral substituents or through atropisomerism (chirality arising from restricted rotation around a single bond).
Currently, there is a lack of specific studies in the scientific literature investigating the stereochemical aspects of this compound or its close analogues. However, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and metabolic profiles. nih.gov Should a chiral center be introduced into the benzyl moiety or the carbamate side chain of an analogue, it would be highly probable that one stereoisomer would display superior activity. This is because the precise spatial orientation of functional groups is necessary to achieve optimal complementary interactions with the chiral environment of a protein's binding site. nih.gov
For example, if a substituent were added to the benzylic carbon, creating a chiral center, the (R)- and (S)-enantiomers would orient the phenyl ring and the rest of the molecule differently, leading to distinct binding affinities. Future research into chiral analogues of this compound would be necessary to explore these potential stereochemical effects on ligand-target recognition and function.
Advanced Research Applications and Methodological Contributions
Benzyl (B1604629) (3-methoxynaphthalen-2-yl)carbamate as a Chemical Probe for Elucidating Biological Pathways
The unique structure of Benzyl (3-methoxynaphthalen-2-yl)carbamate makes it an intriguing candidate for the development of chemical probes to investigate complex biological systems. The naphthalene (B1677914) group, a polycyclic aromatic hydrocarbon, is known for its intrinsic fluorescent properties. nih.gov Naphthalene derivatives are frequently employed as fluorescent probes for detecting and imaging various analytes and biomolecules due to their high quantum yield and photostability. nih.gov The methoxy (B1213986) substituent on the naphthalene ring can further modulate these photophysical properties, potentially leading to the development of probes with tailored excitation and emission spectra for specific biological imaging applications.
The carbamate (B1207046) linkage offers a reactive handle that can be designed to interact with specific enzymatic targets. Carbamates are well-known for their ability to act as inhibitors of enzymes, particularly serine hydrolases like cholinesterases, through a process of carbamylation. researchgate.net This reactive property could be harnessed to design activity-based probes, where the probe covalently binds to its target enzyme, allowing for its identification and characterization within a biological pathway.
Furthermore, the benzyl portion of the molecule can be modified to incorporate reporter tags, such as biotin (B1667282) for affinity purification or radioisotopes for imaging, without significantly altering the core structure responsible for target recognition. The design of such probes could facilitate the identification of novel cellular targets and the elucidation of their roles in health and disease. For instance, analogous carbamate-based probes have been developed to release biologically active amines upon enzyme inhibition, providing a dual mechanism of action that can be tracked within a biological system. nih.gov
Table 1: Potential Applications of this compound as a Chemical Probe This table is illustrative and based on the potential applications of structurally related compounds.
| Application Area | Probe Design Principle | Potential Biological Insight |
|---|---|---|
| Enzyme Activity Profiling | Activity-based probe with a reporter tag. | Identification of novel serine hydrolase targets. |
| Fluorescence Imaging | Leveraging the intrinsic fluorescence of the naphthalene moiety. | Visualization of probe localization in cellular compartments. |
| Target Engagement Studies | Competitive binding assays against known ligands. | Validation of probe-target interaction and specificity. |
Development of Analytical Methods for Detection and Quantification in Complex Biochemical Matrices
The detection and quantification of this compound in complex biochemical matrices such as blood, urine, or tissue homogenates would likely rely on established chromatographic and mass spectrometric techniques. researchgate.netnih.gov Given the thermally labile nature of many carbamates, high-performance liquid chromatography (HPLC) is often the method of choice for separation. scispec.co.th
A typical analytical workflow for this compound would involve an initial sample preparation step to extract the analyte and remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for the cleanup and concentration of carbamates from aqueous samples. nih.gov The choice of SPE sorbent would be optimized based on the polarity of this compound.
Following extraction, the sample would be analyzed by HPLC coupled to a suitable detector. The naphthalene moiety provides a strong chromophore, making ultraviolet (UV) detection a viable option. nih.gov For higher sensitivity and selectivity, fluorescence detection could be employed, capitalizing on the fluorescent properties of the naphthalene ring. nih.gov
For unambiguous identification and quantification, especially at low concentrations, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would be the preferred detection method. scispec.co.th Liquid chromatography-mass spectrometry (LC-MS) would allow for the determination of the parent compound and any potential metabolites. Gas chromatography-mass spectrometry (GC-MS) could also be used, potentially requiring derivatization of the carbamate to improve its thermal stability and volatility. scispec.co.th
Table 2: Hypothetical Analytical Parameters for Quantification of this compound This table presents plausible analytical parameters based on methods used for similar carbamate compounds.
| Parameter | Method | Detail |
|---|---|---|
| Extraction | Solid-Phase Extraction (SPE) | C18 or mixed-mode cation exchange cartridges. |
| Separation | Reversed-Phase HPLC | C18 column with a gradient of acetonitrile (B52724) and water. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Electrospray ionization (ESI) in positive ion mode. |
| Limit of Quantification (LOQ) | LC-MS/MS | Projected to be in the low ng/mL range in plasma. |
Contribution to Fundamental Understanding of Enzyme Catalysis and Inhibition Theory
The carbamate functional group is a well-established pharmacophore for the inhibition of various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com Carbamates typically act as "pseudo-irreversible" inhibitors. researchgate.net This mechanism involves the formation of a transient covalent bond with a serine residue in the active site of the enzyme, resulting in a carbamylated enzyme that is temporarily inactive. researchgate.net The rate of spontaneous hydrolysis of this carbamyl-enzyme complex is much slower than the rate of deacetylation of the natural substrate, leading to prolonged inhibition. researchgate.net
The study of this compound could provide valuable insights into the structure-activity relationships of enzyme inhibitors. The bulky and hydrophobic naphthalene ring system could influence the binding affinity and selectivity of the compound for the active site gorge of target enzymes. The position of the methoxy group could also play a role in directing the orientation of the molecule within the active site, potentially through hydrogen bonding or steric interactions.
By systematically modifying the structure of this compound and evaluating the inhibitory potency and kinetics of the resulting analogues, researchers could probe the topology and chemical nature of enzyme active sites. Such studies contribute to a more profound understanding of enzyme-substrate and enzyme-inhibitor interactions, which is crucial for the rational design of new therapeutic agents. acs.org The differential inhibition of closely related enzymes by a series of such compounds could also help to elucidate the molecular basis of inhibitor selectivity. acs.org
Table 3: Key Concepts in Carbamate-Mediated Enzyme Inhibition
| Concept | Description | Relevance to this compound |
|---|---|---|
| Carbamylation | The transfer of the carbamoyl (B1232498) group to a nucleophilic residue (e.g., serine) in the enzyme's active site. researchgate.net | The carbamate moiety is the reactive group responsible for covalent modification of the target enzyme. |
| Pseudo-irreversible Inhibition | Inhibition that is covalent but slowly reversible due to the hydrolysis of the carbamylated enzyme. researchgate.net | The stability of the carbamylated enzyme would determine the duration of inhibition by this compound. |
| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | The naphthalene and benzyl groups would be key determinants of the compound's inhibitory potency and selectivity. |
Future Perspectives and Unexplored Research Avenues
Design of Next-Generation Analogues with Enhanced Biochemical Potency and Specificity
The design of next-generation analogues of Benzyl (B1604629) (3-methoxynaphthalen-2-yl)carbamate is a critical step towards optimizing its potential therapeutic efficacy and target specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, allowing for systematic modifications of the core scaffold to enhance desired biological activities. nih.gov The naphthalene (B1677914) ring, a versatile platform in medicinal chemistry, offers numerous positions for substitution, which can significantly influence the compound's interaction with biological targets. researchgate.netnih.gov
Key strategies for analogue design would involve modifications at three primary locations: the naphthalene core, the carbamate (B1207046) linker, and the benzyl group. For instance, substitution on the naphthalene ring with various functional groups, such as halogens, alkyls, or alkoxys, could modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity. nih.gov Similarly, alterations to the benzyl group could be explored to probe specific interactions within a target's binding pocket.
Furthermore, the carbamate linker itself can be a target for modification. While carbamates are known to act as inhibitors for certain enzymes, their stability and reactivity can be fine-tuned. nih.govrsc.orgnih.gov The design of bioisosteres for the carbamate group could lead to analogues with improved pharmacokinetic properties or different mechanisms of action. Computational modeling and in silico screening will be invaluable in prioritizing the synthesis of analogues with the highest probability of success. ijpsjournal.com
| Modification Site | Potential Modifications | Rationale |
| Naphthalene Core | Halogenation, Alkylation, Hydroxylation | Modulate electronics, sterics, and hydrogen bonding potential to enhance target binding. |
| Carbamate Linker | Isosteric replacements (e.g., urea (B33335), amide) | Improve metabolic stability and alter binding mode. |
| Benzyl Group | Substitution with electron-donating/withdrawing groups | Probe for specific interactions within the target's active site and improve potency. |
Integration with Advanced Biophysical Characterization Techniques for Binding Event Analysis
A thorough understanding of the binding event between Benzyl (3-methoxynaphthalen-2-yl)carbamate and its biological target(s) is paramount for rational drug design. A suite of advanced biophysical techniques can be employed to elucidate the thermodynamics, kinetics, and structural basis of these interactions. nih.govnih.govresearchgate.networldscientific.com These methods provide critical data for hit validation and lead optimization. nih.gov
Isothermal titration calorimetry (ITC) can be utilized to directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions of the binding event. This thermodynamic profile offers deep insights into the forces driving the interaction. Surface plasmon resonance (SPR) provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rate constants. nih.gov The residence time of a compound on its target, which is related to the dissociation rate, is increasingly recognized as a key determinant of in vivo efficacy.
To gain structural insights into the binding mode, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are indispensable. nih.gov X-ray crystallography can provide a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise atomic interactions. NMR spectroscopy, particularly ligand-observed and protein-observed experiments, can confirm binding, map the binding site, and provide information on the dynamics of the interaction in solution.
| Biophysical Technique | Information Gained | Significance |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS) | Elucidates the thermodynamic driving forces of the interaction. |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, binding affinity | Provides kinetic insights into the binding event, including residence time. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Reveals the precise binding mode and key molecular interactions. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Binding confirmation, binding site mapping, solution dynamics | Characterizes the interaction in a solution state, closer to physiological conditions. nih.gov |
Exploration of Novel Mechanistic Paradigms in Ligand-Target Interactions
The carbamate moiety is a well-established pharmacophore, often acting as a covalent inhibitor of serine hydrolases through a mechanism involving carbamylation of the active site serine residue. nih.govresearchgate.netnih.gov This covalent modification leads to a pseudo-irreversible or slowly reversible inhibition of the enzyme. nih.gov A primary avenue of research for this compound would be to investigate its potential to act as a covalent inhibitor for a range of enzymes.
Beyond the established carbamylation mechanism, the unique combination of the naphthalene and benzyl carbamate moieties may give rise to novel mechanistic paradigms. For instance, the naphthalene ring could engage in π-π stacking interactions within the active site, contributing significantly to binding affinity and specificity. researchgate.net The interplay between covalent bond formation by the carbamate and non-covalent interactions of the aromatic systems could lead to a highly potent and selective inhibition profile.
Furthermore, the possibility of allosteric modulation should be explored. This compound may bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's function. Advanced computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of the target protein upon ligand binding and to identify potential allosteric sites. dntb.gov.uaresearchgate.netnih.gov
Broader Role in Advancing Understanding of Complex Biological Systems
The utility of this compound and its future analogues extends beyond their direct therapeutic potential. These compounds can be developed into powerful chemical tools to probe and understand complex biological systems. The intrinsic fluorescence of the naphthalene moiety provides a starting point for the design of fluorescent probes. nih.govresearchgate.netmdpi.com By synthesizing derivatives with optimized photophysical properties, it may be possible to visualize the distribution and interaction of these compounds within living cells in real-time using advanced microscopy techniques. nih.gov
Moreover, by attaching reactive or affinity tags to the core scaffold, "probe" molecules can be created for use in chemical proteomics. These probes can be used to identify the cellular targets of this compound through techniques such as activity-based protein profiling (ABPP). The identification of novel targets can, in turn, unveil new biological pathways and therapeutic opportunities.
Q & A
Q. What analytical techniques are recommended for characterizing Benzyl (3-methoxynaphthalen-2-yl)carbamate in synthetic chemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the carbamate backbone and methoxy/naphthalene substituents. Compare chemical shifts with analogous carbamate derivatives (e.g., benzyl cinnamate in ) .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., acetonitrile/water gradients) to assess purity and monitor reaction progress.
- X-ray Crystallography: For unambiguous structural confirmation, use programs like SHELX () to solve crystal structures, particularly if the compound forms stable crystals. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, referencing exact mass calculations (e.g., for related carbamates) .
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact () .
- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
- Storage: Store in airtight containers at room temperature, away from heat and moisture (). For long-term stability, avoid exposure to strong acids/bases, as benzyl carbamates hydrolyze under extreme pH () .
- Spill Management: Clean spills with inert absorbents (e.g., silica gel) and dispose as hazardous waste () .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Methodological Answer:
- Catalyst Screening: Test coupling agents like DCC or EDCI for carbamate bond formation (). For sterically hindered substrates, use DMAP as a nucleophilic catalyst .
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, THF) to balance reactivity and solubility. For example, THF may improve regioselectivity in naphthalene substitutions () .
- Temperature Control: Conduct reactions under reflux (e.g., 80°C in toluene) to accelerate kinetics while avoiding decomposition (). Monitor via TLC or in situ IR spectroscopy.
- Purification: Use flash chromatography with gradients of ethyl acetate/hexane. For challenging separations, employ preparative HPLC with C18 columns () .
Q. How can contradictions in structure-activity relationship (SAR) data for this carbamate’s enzyme inhibition be resolved?
Methodological Answer:
- Receptor-Dependent vs. Independent Analysis: As in , combine molecular docking (e.g., AutoDock Vina) with ligand-based QSAR to distinguish steric/electronic contributions. For cholinesterase inhibition, validate binding poses using crystallographic data from homologous enzymes .
- Computational Modeling: Apply density-functional theory (DFT) calculations () to map electrostatic potentials and identify key interactions (e.g., hydrogen bonding with the methoxy group). Compare with experimental IC values to validate models .
- Data Normalization: Account for assay variability by normalizing inhibition data against positive controls (e.g., galanthamine in ). Use statistical tools like ANOVA to identify outliers .
Q. What strategies are effective for studying the hydrolytic stability of this carbamate under physiological conditions?
Methodological Answer:
- pH-Rate Profiling: Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC and calculate rate constants (). Benzyl carbamates typically hydrolyze rapidly under strongly acidic/basic conditions but are stable at neutral pH .
- Enzymatic Stability: Test susceptibility to esterases/carboxylesterases using liver microsomes. Quench reactions with acetonitrile and analyze metabolites via LC-MS () .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., benzyl-d derivatives, ) to track hydrolysis pathways via -NMR or mass spectrometry .
Q. How can crystallographic twinning or enantiomorph polarity issues be addressed during X-ray analysis?
Methodological Answer:
- Twinning Detection: Use the η parameter (Rogers’ method) or x parameter (Flack’s method) in SHELXL () to identify and model twinning. For centrosymmetric near-structures, the x parameter is more reliable .
- Enantiomorph Resolution: Refine against Bijvoet differences using high-resolution data (>1.0 Å). If ambiguity persists, employ anomalous scattering (e.g., with SAD/MAD data from selenomethionine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
